1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-17-10-12(9-15-17)22(18,19)16-11-14(4-6-20-7-5-14)13-3-2-8-21-13/h2-3,8-10,16H,4-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXCNEOKJIOHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the thiophene and tetrahydropyran moieties. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins. The thiophene and tetrahydropyran moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into three groups based on shared motifs: pyrazole sulfonamides , thiophene-containing sulfonamides , and CDK2 inhibitors with heterocyclic cores. Key comparisons are outlined below:
Pyrazole Sulfonamides
- 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (): Structural Differences: The trifluoromethylbenzyl group replaces the thiophene-oxane moiety in the target compound. Implications: The electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility compared to the target’s oxane-thiophene group. No direct biological data are provided, but similar sulfonamides often target kinases or tubulin .
Thiophene-Containing Sulfonamides ()
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (Compound 7): Activity: Demonstrated anti-breast cancer activity (IC₅₀ < 0.1 µM), surpassing doxorubicin. Structural Contrast: The enaminone linker (C=O-CH=CH-) between thiophene and sulfonamide differs from the target’s oxane-methyl bridge. This linker may improve planar geometry for intercalation or π-π stacking in DNA/enzyme binding .
CDK2 Inhibitors with Heterocyclic Cores ()
- 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 8) :
- Activity : IC₅₀ = 0.65 µM against CDK2, comparable to roscovitine (IC₅₀ = 0.394 µM).
- Comparison : The pyrazolopyridine core in Compound 8 replaces the pyrazole-sulfonamide in the target. The naphthyl group may enhance hydrophobic interactions, while the target’s oxane-thiophene group could improve solubility .
Research Findings and Implications
Thiophene Moieties: Both the target compound and analogs (e.g., Compounds 7, 8) incorporate thiophene, which is critical for π-stacking interactions in enzyme binding.
Sulfonamide Functionality : The sulfonamide group in the target and Compound 7 likely engages in hydrogen bonding with kinase ATP-binding pockets or DNA topoisomerases, a common mechanism in anticancer sulfonamides .
Substituent Effects : Bulky groups (e.g., naphthyl in Compound 8, oxane-thiophene in the target) enhance hydrophobic interactions but may reduce solubility. The oxane ring’s oxygen could improve water solubility compared to purely aromatic substituents .
Biological Activity
The compound 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes available research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazole ring substituted with a thiophene moiety and an oxan group. The molecular formula is , which indicates the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study screened various pyrazole compounds for their effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives had notable inhibitory effects on bacterial growth.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | Staphylococcus aureus | 18 | |
| 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide | TBD | TBD | TBD |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies have shown that pyrazole derivatives can reduce inflammatory markers in vitro.
Anticancer Activity
Recent investigations into the cytotoxic effects of pyrazole derivatives revealed that some compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For example, studies have reported that certain pyrazole derivatives induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 25 | |
| Compound B | HepG2 | 30 | |
| 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide | TBD | TBD |
The mechanisms underlying the biological activity of this compound involve various pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, disrupting metabolic processes.
- Cell Cycle Arrest : Evidence suggests that certain pyrazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the thiophene and oxan groups significantly influenced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
